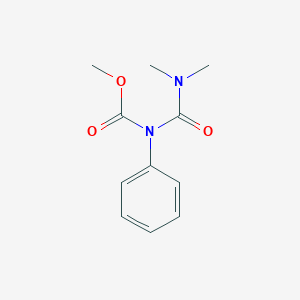
6-Bromoheptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoheptan-2-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the sixth carbon of a heptan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromoheptan-2-one can be synthesized through several methods. One common approach involves the bromination of heptan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then undergoes nucleophilic attack by the ketone to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromoheptan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2), leading to the formation of different substituted heptan-2-one derivatives.
Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent, often at low temperatures to control the reaction rate.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted heptan-2-one derivatives, such as 6-hydroxyheptan-2-one or 6-aminoheptan-2-one.
Reduction: 6-Bromoheptan-2-ol.
Oxidation: 6-Bromoheptanoic acid.
Wissenschaftliche Forschungsanwendungen
6-Bromoheptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those with brominated functional groups.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 6-Bromoheptan-2-one in chemical reactions involves the electrophilic nature of the carbonyl carbon and the bromine atom. The carbonyl carbon is susceptible to nucleophilic attack due to its partial positive charge, while the bromine atom can act as a leaving group in substitution reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromoheptan-2-one: Similar in structure but with the bromine atom attached to the first carbon instead of the sixth.
2-Bromoheptan-2-one: The bromine atom is attached to the second carbon, making it a more reactive compound due to the proximity of the bromine to the carbonyl group.
6-Chloroheptan-2-one: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
6-Bromoheptan-2-one is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of specific derivatives that may not be easily accessible with other similar compounds.
Eigenschaften
CAS-Nummer |
106230-27-7 |
|---|---|
Molekularformel |
C7H13BrO |
Molekulargewicht |
193.08 g/mol |
IUPAC-Name |
6-bromoheptan-2-one |
InChI |
InChI=1S/C7H13BrO/c1-6(8)4-3-5-7(2)9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
BRGAINZCELARFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)
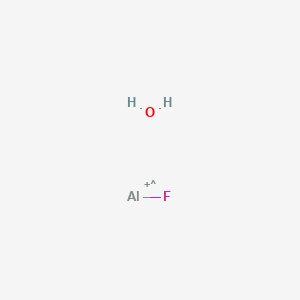

![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
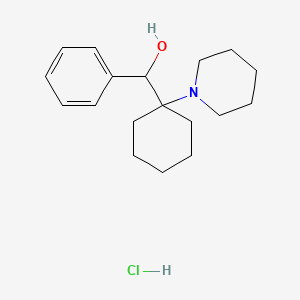
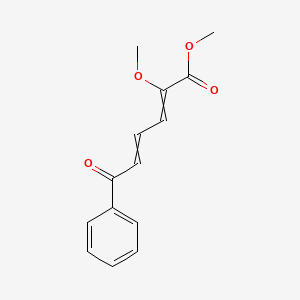

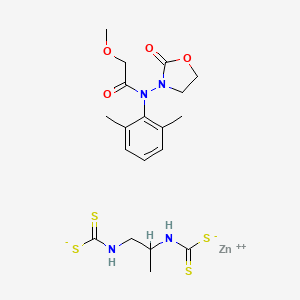
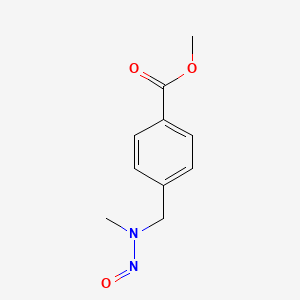
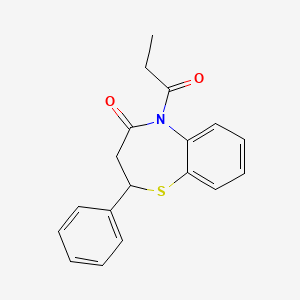
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)

